2-Amino-2,6-dideoxy-D-glucose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of quinovosamine typically involves the conversion of UDP-N-acetylglucosamine to UDP-quinovosamine. This process is catalyzed by two key enzymes: UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase . The reaction conditions often require the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of quinovosamine can be achieved using engineered strains of Escherichia coli. By introducing specific nucleotide biosynthetic genes from other microorganisms into E. coli, high levels of UDP-quinovosamine can be synthesized . This method leverages the metabolic pathways of E. coli to produce the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,6-dideoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: Conversion to UDP-N-acetylglucosaminuronic acid.
Reduction: Formation of UDP-quinovosamine from UDP-4-keto-4,6-deoxy-GlcNAc.
Substitution: Attachment to various molecules, such as flavonoids, through glycosylation.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction and specific glycosyltransferases for glycosylation . The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH.
Major Products
The major products formed from these reactions include UDP-quinovosamine, UDP-N-acetylglucosaminuronic acid, and various glycosylated compounds such as flavonoid glycosides .
Scientific Research Applications
2-Amino-2,6-dideoxy-D-glucose has several scientific research applications:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of bacterial polysaccharides and their biosynthesis.
Medicine: Investigated for its potential in developing antibiotics and other therapeutic agents.
Industry: Utilized in the production of glycosylated flavonoids and other secondary metabolites.
Mechanism of Action
The mechanism of action of quinovosamine involves its incorporation into bacterial polysaccharides, where it can affect the structural integrity and biological activity of these molecules . The molecular targets include specific glycosyltransferases that facilitate the attachment of quinovosamine to various acceptor molecules .
Comparison with Similar Compounds
2-Amino-2,6-dideoxy-D-glucose is similar to other amino sugars such as glucosamine and rhamnosamine. it is unique in its specific structural configuration and its role in certain bacterial glycans . Other similar compounds include:
Glucosamine: A common amino sugar found in many organisms.
Rhamnosamine: The 2-epimer of quinovosamine with similar biological functions.
N-acetylglucosamine: A precursor in the biosynthesis of quinovosamine.
This compound’s uniqueness lies in its specific role in the glycans of certain pathogenic bacteria, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6018-53-7 |
---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI Key |
NTBYIQWZAVDRHA-JGWLITMVSA-N |
SMILES |
CC(C(C(C(C=O)N)O)O)O |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)N)O)O)O |
Synonyms |
6-desoxy-D-glucosamine 6-desoxy-D-glucosamine hydrochloride quinovosamine |
Origin of Product |
United States |
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